Corticorelin Ovine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Corticorelin Ovine Triflutate in Scientific Research: A Diagnostic Tool

- Pituitary source: In Cushing's disease, a tumor in the pituitary gland leads to the overproduction of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce too much cortisol [National Institutes of Health (NIH), ].

- Ectopic source: In ectopic ACTH syndrome, a tumor outside the pituitary gland (ectopic) starts producing ACTH, leading to the same hormonal cascade [National Institutes of Health (NIH), ].

Mechanism of Action in Diagnosis

Corticorelin ovine triflutate is a synthetic version of the human corticotropin-releasing hormone (hCRH) [DrugBank, ]. hCRH is a natural hormone that stimulates the pituitary gland to release ACTH. When administered to a patient with Cushing's syndrome, corticorelin ovine triflutate triggers the pituitary to release ACTH.

- Normal Pituitary Function: In a healthy pituitary gland or one affected by Cushing's disease, this ACTH stimulation leads to a measurable increase in both ACTH and cortisol levels in the bloodstream. This confirms the pituitary as the source of excess ACTH [National Institutes of Health (NIH), ].

- Abnormal Pituitary Function: If the pituitary gland is not involved (ectopic ACTH syndrome), then the administration of corticorelin ovine triflutate won't cause a significant rise in ACTH or cortisol levels. This helps researchers identify an ectopic source for the ACTH production [National Institutes of Health (NIH), ].

Corticorelin ovine triflutate is a synthetic analog of the human corticotropin-releasing hormone, primarily used as a diagnostic tool in endocrinology. Marketed under the brand name Acthrel, it plays a crucial role in differentiating between pituitary and ectopic sources of adrenocorticotropic hormone in patients suspected of having Cushing's syndrome. This compound stimulates the anterior pituitary gland to release adrenocorticotropic hormone, which subsequently triggers cortisol production from the adrenal glands .

Corticorelin ovine triflutate acts by mimicking the action of hCRH. It binds to CRH receptors on the pituitary gland, stimulating the release of ACTH []. In a healthy individual, this stimulation leads to a predictable increase in cortisol levels. However, in patients with Cushing's syndrome, the response to corticorelin ovine triflutate can help differentiate between two main causes:

- Pituitary-dependent Cushing's syndrome: In this form, a tumor in the pituitary gland is causing excess ACTH production. The pituitary gland typically responds normally to stimulation by corticorelin ovine triflutate with a significant increase in ACTH and cortisol levels.

- Ectopic ACTH syndrome: In this form, a tumor outside the pituitary gland (ectopic) is producing ACTH. The pituitary gland in these cases may not respond normally to corticorelin ovine triflutate, resulting in a blunted cortisol response.

Corticorelin ovine triflutate acts primarily through its interaction with corticotropin-releasing factor receptors. Upon administration, it binds to these receptors, leading to a cascade of intracellular events that culminate in the release of adrenocorticotropic hormone. This process involves:

- G-Protein Coupled Receptor Activation: The binding of corticorelin to its receptor activates G-proteins, which then stimulate adenylate cyclase.

- Increased cAMP Levels: The activation of adenylate cyclase increases intracellular cyclic adenosine monophosphate levels, enhancing the secretion of adrenocorticotropic hormone from the pituitary gland .

The biological activity of corticorelin ovine triflutate is characterized by its ability to stimulate the release of adrenocorticotropic hormone and cortisol. Following intravenous administration, plasma levels of adrenocorticotropic hormone peak within 10-15 minutes, while cortisol levels peak between 30-60 minutes. This rapid response is vital for assessing the functionality of the hypothalamic-pituitary-adrenal axis .

Corticorelin ovine triflutate is synthesized through solid-phase peptide synthesis techniques. This method involves:

- Peptide Chain Assembly: Amino acids are sequentially added to a growing peptide chain on a solid support.

- Cleavage and Purification: Once the desired sequence is achieved, the peptide is cleaved from the support and purified using high-performance liquid chromatography.

- Formulation: The final product is formulated as a sterile solution for intravenous administration .

The primary application of corticorelin ovine triflutate is in the diagnosis of Cushing's syndrome. It helps distinguish between different sources of excessive adrenocorticotropic hormone production:

- Pituitary Source: A significant increase in plasma adrenocorticotropic hormone and cortisol levels indicates a pituitary origin.

- Ectopic Source: A blunted response suggests an ectopic source of adrenocorticotropic hormone production .

Corticorelin ovine triflutate has been studied for its interactions with various substances:

- Dexamethasone: Pre-treatment with dexamethasone can inhibit the plasma adrenocorticotropic hormone response to corticorelin, complicating diagnostic interpretations.

- Heparin: There may be interactions between corticorelin and heparin that could lead to hypotensive reactions during administration .

Corticorelin ovine triflutate shares similarities with several other compounds used in endocrine diagnostics and therapy. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Dexamethasone | Glucocorticoid receptor agonist | Anti-inflammatory and immunosuppressive | Strong anti-inflammatory effects; not for diagnosis |

| Cyproheptadine | Serotonin antagonist; antihistamine | Appetite stimulant; migraine treatment | Used for appetite stimulation; not related to ACTH |

| Mifepristone | Progesterone receptor antagonist | Termination of pregnancy; Cushing's treatment | Unique use in reproductive health and Cushing's |

| Corticotropin | Stimulates adrenal cortex directly | Hormone replacement therapy | Directly replaces adrenocorticotropic hormone |

Corticorelin ovine triflutate stands out due to its specific role in diagnostic testing rather than therapeutic applications, making it essential for understanding adrenal function and disorders related to cortisol secretion .

Molecular Structure and Chemical Properties

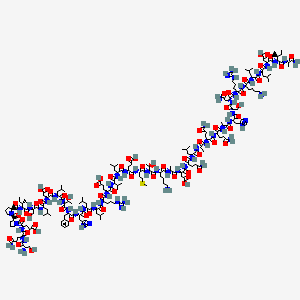

Corticorelin ovine is classified as a synthetic peptide hormone belonging to the corticotropin-releasing hormone family. The compound possesses a molecular formula of C₂₀₅H₃₃₉N₅₉O₆₃S with a molecular weight of 4670.35 Daltons. This bioactive peptide consists of 41 amino acids arranged in a specific sequence that closely mimics the structure of naturally occurring ovine corticotropin-releasing hormone.

The complete amino acid sequence of corticorelin ovine follows the pattern: Serine-Glutamine-Glutamic acid-Proline-Proline-Isoleucine-Serine-Leucine-Aspartic acid-Leucine-Threonine-Phenylalanine-Histidine-Leucine-Leucine-Arginine-Glutamic acid-Valine-Leucine-Glutamic acid-Methionine-Threonine-Lysine-Alanine-Aspartic acid-Glutamine-Leucine-Alanine-Glutamine-Glutamine-Alanine-Histidine-Serine-Asparagine-Arginine-Lysine-Leucine-Leucine-Aspartic acid-Isoleucine-Alanine-Amide. This sequence demonstrates remarkable conservation across mammalian species, reflecting the evolutionary importance of corticotropin-releasing hormone in stress response mechanisms.

Table 1: Molecular Characteristics of Corticorelin Ovine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀₅H₃₃₉N₅₉O₆₃S | |

| Molecular Weight | 4670.35 Daltons | |

| Amino Acid Length | 41 residues | |

| Terminal Modification | C-terminal amide | |

| Peptide Type | Neuropeptide hormone |

Pharmacological Classification

From a pharmacological perspective, corticorelin ovine is classified as a corticotropin-releasing hormone receptor agonist. The compound demonstrates high affinity binding to both corticotropin-releasing hormone receptor type 1 and corticotropin-releasing hormone receptor type 2, with primary therapeutic activity mediated through receptor type 1. This dual receptor interaction profile contributes to the compound's potent biological activity and its effectiveness as both a research tool and diagnostic agent.

The peptide exhibits characteristics typical of protein-based therapeutic agents, including susceptibility to proteolytic degradation and the requirement for parenteral administration. Its classification as a biotech-derived therapeutic places it within the category of recombinant protein medications, distinguishing it from small molecule pharmaceuticals in terms of manufacturing complexity and regulatory considerations.

Molecular Formula and Weight

Corticorelin ovine exhibits a complex molecular composition characteristic of large peptide hormones. The empirical formula is C₂₀₅H₃₃₉N₅₉O₆₃S with a molecular weight of 4670.35 Daltons [1] [6] [7]. This substantial molecular mass reflects the compound's nature as a 41-amino acid peptide hormone with significant structural complexity [2].

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀₅H₃₃₉N₅₉O₆₃S |

| Molecular Weight (g/mol) | 4670 |

| Molecular Weight (Daltons) | 4670.35 |

| Exact Mass (g/mol) | 4669.4924539 |

| Monoisotopic Mass (g/mol) | 4667.4857443 |

| CAS Number | 79804-71-0 |

| PubChem CID | 16132344 |

The compound demonstrates distinctive physicochemical characteristics including a topological polar surface area of 2010 Ų, indicating significant hydrophilic properties [11]. The heavy atom count reaches 328, with 66 hydrogen bond donor sites and 71 hydrogen bond acceptor sites, reflecting the peptide's capacity for extensive intermolecular interactions [11]. The rotatable bond count of 161 suggests considerable conformational flexibility, while the XLogP3 value of -18.6 indicates extreme hydrophilicity [11].

Amino Acid Sequence and Peptide Characteristics

Corticorelin ovine is a 41-amino acid single-chain polypeptide with the sequence SQEPPISLDLTFHLLREVLEMTKADQLAQQAHSNRKLLDIA [1] [2]. The complete International Union of Pure and Applied Chemistry nomenclature describes it as L-seryl-L-glutaminyl-L-alpha-glutamyl-L-prolyl-L-prolyl-L-isoleucyl-L-seryl-L-leucyl-L-alpha-aspartyl-L-leucyl-L-threonyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-arginyl-L-alpha-glutamyl-L-valyl-L-leucyl-L-alpha-glutamyl-L-methionyl-L-threonyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-glutaminyl-L-leucyl-L-alanyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-histidyl-L-seryl-L-asparagyl-L-arginyl-L-lysyl-L-leucyl-L-leucyl-L-alpha-aspartyl-L-isoleucyl-L-alaninamide [2].

| Parameter | Description |

|---|---|

| Total Amino Acids | 41 amino acid residues |

| Peptide Type | Single-chain polypeptide |

| N-terminal Amino Acid | Serine (S) |

| C-terminal Modification | Amidated (NH₂) |

| Amino Acid Sequence | SQEPPISLDLTFHLLREVLEMTKADQLAQQAHSNRKLLDIA |

The peptide features critical structural elements including carboxy-terminal amidation, which is essential for biological activity [32]. The amidation at the carboxy terminus distinguishes active corticorelin ovine from its free acid form, which possesses less than 0.1% of the potency of the native amidated peptide [32]. Structural analysis reveals that corticorelin ovine exists as an extended N-terminal tetrapeptide connected to a well-defined alpha-helix between residues 6 and 36 [14].

Structural Comparison with Human Corticotropin Releasing Hormone

Corticorelin ovine differs from human corticotropin releasing hormone by seven amino acid residues, while human and rat corticotropin releasing hormone are identical [32] [36]. These differences occur at specific positions that influence both structural conformation and functional properties [15] [17].

Research demonstrates that amino acid residues at positions 22, 23, and 25 represent three of the seven differences between ovine and human corticotropin releasing hormone and are particularly critical for binding to corticotropin releasing hormone-binding protein [34]. These positions are key determinants of the differential binding affinity observed between the two peptide forms [34].

Conformational studies reveal significant differences in secondary structure between ovine and human corticotropin releasing hormone [14]. In the presence of structure-inducing trifluoroethanol, ovine corticotropin releasing hormone exhibits approximately 72% helicity, while human corticotropin releasing hormone demonstrates about 85% helix formation [14]. These differences in helical content are localized primarily in the C-terminal heptapeptide region [14].

The structural distinctions manifest in differential biological responses. Human corticotropin releasing hormone exhibits greater tendency toward association at millimolar concentrations, forming tetramers with approximately 50% helical content [14]. In contrast, ovine corticotropin releasing hormone exists predominantly as monomers in dilute aqueous solution, with association occurring at concentrations higher than 10⁻³ mol/L resulting primarily in dimers [14].

Salt Forms with Focus on Triflutate Derivatives

Corticorelin ovine triflutate represents the primary pharmaceutical salt form of the peptide, incorporating trifluoroacetate counter-ions [1] [6] [22]. The complete salt formula is expressed as C₂₀₅H₃₃₉N₅₉O₆₃S·x(C₂HF₃O₂), where x equals 4-8 equivalents of trifluoroacetate [6] [22].

| Property | Specification |

|---|---|

| Salt Form | Trifluoroacetate (Triflutate) |

| Counter-ion Formula | CF₃COOH (C₂HF₃O₂) |

| Counter-ion Ratio (x) | 4-8 equivalents |

| Complete Salt Formula | C₂₀₅H₃₃₉N₅₉O₆₃S·x(C₂HF₃O₂) |

| Physical Form | Lyophilized powder |

| Color | White cake |

| Solvent System | Reconstituted with 0.9% NaCl |

The trifluoroacetate salt formation results from high-performance liquid chromatography purification processes utilizing trifluoroacetic acid as a solvent system [28]. This purification method produces peptides in trifluoroacetate salt form due to the specific binding of trifluoroacetic acid to free amino groups in the peptide structure [28].

Commercial preparations of corticorelin ovine triflutate are formulated as sterile, nonpyrogenic, lyophilized white cake powder [22] [27]. The formulation includes additional excipients: 0.88 mg ascorbic acid, 10 mg lactose, and 26 mg cysteine hydrochloride monohydrate per 100 mcg of active peptide [22] [27]. Trace amounts of chloride ion may be present from the manufacturing process [22].

Physical and Chemical Stability Properties

Corticorelin ovine triflutate demonstrates specific stability characteristics in its lyophilized form when stored under controlled conditions [27]. The compound remains stable when refrigerated at 2°C to 8°C and protected from light [27].

| Property | Value |

|---|---|

| Topological Polar Surface Area | 2010 Ų |

| Heavy Atom Count | 328 |

| Hydrogen Bond Donor Count | 66 |

| Hydrogen Bond Acceptor Count | 71 |

| Rotatable Bond Count | 161 |

| XLogP3 | -18.6 |

| Formal Charge | 0 |

| Complexity | 11500 |

| Defined Atom Stereocenter Count | 45 |

The peptide's stability profile is influenced by its counter-ion composition. Research indicates that peptide stability can be significantly affected by the type of counter-ion present [26]. Trifluoroacetate salts may exhibit different stability characteristics compared to other salt forms, with some studies suggesting that chloride salts of peptides demonstrate superior stability profiles compared to acetate derivatives [26].

Long-term storage studies of related corticotropin peptides indicate that stability is temperature-dependent and time-sensitive [29]. Storage at -20°C for extended periods may result in degradation, with one study documenting a 54% reduction in peptide levels after 6 years of storage [29]. However, shorter storage periods of up to one and a half years show minimal changes in peptide integrity [29].

The reconstituted solution demonstrates different stability characteristics than the lyophilized form [27]. Once reconstituted with sterile sodium chloride injection, the solution requires immediate use and cannot be stored for extended periods without significant degradation [24]. The peptide's conformational flexibility, indicated by 161 rotatable bonds, contributes to potential instability in solution form [11].

Solid Phase Peptide Synthesis remains the predominant methodology for producing Corticorelin Ovine, a 41-amino acid peptide with the sequence Serine-Glutamine-Glutamate-Proline-Proline-Isoleucine-Serine-Leucine-Aspartate-Leucine-Threonine-Phenylalanine-Histidine-Leucine-Leucine-Arginine-Glutamate-Valine-Leucine-Glutamate-Methionine-Threonine-Lysine-Alanine-Aspartate-Glutamine-Leucine-Alanine-Glutamine-Glutamine-Alanine-Histidine-Serine-Asparagine-Arginine-Lysine-Leucine-Leucine-Aspartate-Isoleucine-Alanine-amide [1] [2] [3].

Fluorenylmethyloxycarbonyl Strategy Implementation

The modern synthesis of Corticorelin Ovine employs the Fluorenylmethyloxycarbonyl solid phase peptide synthesis strategy, which provides superior peptide quality compared to traditional Butyloxycarbonyl methods [4] [5]. The process utilizes Wang resin or 4-methylbenzhydrylamine resin as solid supports, providing the necessary C-terminal amide functionality characteristic of Corticorelin Ovine [4] [6]. The Fluorenylmethyloxycarbonyl protecting group strategy operates under milder reaction conditions with 20% piperidine in N,N-dimethylformamide for deprotection steps, minimizing side reactions and peptide degradation [4] [7].

Coupling Reagent Optimization

Advanced coupling reagents including 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, and N,N'-diisopropylcarbodiimide ensure efficient amide bond formation during peptide chain assembly [5] [8]. These reagents demonstrate superior coupling efficiency for challenging amino acid sequences, particularly important for histidine residues at positions 12 and 32 in the Corticorelin Ovine sequence [9] [10].

Table 1: Solid Phase Peptide Synthesis Conditions for Corticorelin Ovine

| Parameter | Fluorenylmethyloxycarbonyl Strategy | Specifications |

|---|---|---|

| Resin Support | Wang Resin/4-methylbenzhydrylamine | 0.2-0.8 mmol/g loading |

| Protecting Groups | Fluorenylmethyloxycarbonyl/tert-butyl | Standard protocol |

| Coupling Reagents | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 3-5 equivalents |

| Deprotection Conditions | 20% piperidine in N,N-dimethylformamide | 2 × 5 minutes |

| Cleavage Conditions | Trifluoroacetic acid/water/triisopropylsilane | 95:2.5:2.5 ratio |

| Typical Yield | 60-85% | Crude peptide |

Advanced Synthesis Protocols

High-efficiency solid phase peptide synthesis protocols have been developed specifically for complex peptides like Corticorelin Ovine, achieving significant improvements in product purity while reducing cycle times to 4 minutes and waste production by 90% [8]. These optimized protocols utilize microwave-assisted synthesis to enhance coupling efficiency and reduce aggregation phenomena common in longer peptide sequences [7] [8].

The synthesis process incorporates specialized conditions for difficult couplings, particularly at proline residues (positions 4 and 5) which can cause steric hindrance and reduced coupling efficiency [5] [8]. Advanced protocols employ elevated temperatures (50-75°C) and extended coupling times for these challenging positions [7].

Recombinant DNA Technology Approaches

Expression System Selection

Recombinant production of Corticorelin Ovine utilizes genetically engineered host organisms to achieve scalable peptide manufacturing [11] [12] [13]. Escherichia coli represents the most commonly employed host system due to its rapid growth characteristics, well-characterized genetics, and high expression capabilities exceeding 100 mg/L in optimized conditions [12] [13] [14].

Fusion Protein Strategies

Since Corticorelin Ovine exhibits poor expression as a native peptide in bacterial systems, fusion protein approaches are mandatory for successful recombinant production [13]. The most effective strategy employs superfolder green fluorescent protein as a fusion partner, which provides high solubility, ready expression in Escherichia coli, and resistance to most proteases [13]. The fusion construct incorporates a Factor Xa cleavage site (Isoleucine-Glutamate-Glycine-Arginine) between the fusion partner and target peptide to enable specific proteolytic release [13].

Table 2: Recombinant Expression Systems for Corticorelin Ovine

| Host System | Expression Level | Advantages | Limitations | Applications |

|---|---|---|---|---|

| Escherichia coli | >100 mg/L | High yield, low cost, rapid growth | No post-translational modifications | Research, bulk production |

| Saccharomyces cerevisiae | 10-50 mg/L | Some post-translational modifications | Moderate yield | Specialized applications |

| Pichia pastoris | 50-200 mg/L | High expression, some modifications | Complex fermentation | Large-scale production |

| Mammalian cells | 1-10 mg/L | Full post-translational modifications | Low yield, high cost | Specialty applications |

Plasmid Construction and Optimization

The recombinant DNA construct utilizes pET vectors or similar expression systems under control of strong promoters such as T7 or tac promoters [11] [13]. The genetic sequence encoding Corticorelin Ovine is optimized for Escherichia coli codon usage to maximize expression efficiency [11]. The construct includes appropriate signal sequences and tags for purification, typically histidine tags for immobilized metal affinity chromatography [13].

Fermentation and Expression Optimization

Optimized fermentation conditions achieve production yields exceeding 30 mg/L for fusion proteins containing Corticorelin Ovine [13]. The process employs controlled temperature (30-37°C), optimal inducer concentrations (0.1-1.0 mM isopropyl β-D-1-thiogalactopyranoside), and precise timing of induction to maximize target protein accumulation while minimizing degradation [12] [13].

Purification and Characterization Methods

Reverse Phase High Performance Liquid Chromatography

Reverse Phase High Performance Liquid Chromatography serves as the primary purification method for Corticorelin Ovine, utilizing C18 stationary phases with acetonitrile-water gradients containing trifluoroacetic acid as ion-pairing reagent [15] [16] [17]. The method achieves baseline resolution of Corticorelin Ovine from related impurities and degradation products [15] [18].

Standard purification protocols employ linear gradients from 5% to 60% acetonitrile over 60-90 minutes at flow rates of 1-5 mL/minute depending on column dimensions [15] [17]. The detection wavelength of 220 nm provides optimal sensitivity for peptide bonds, while 280 nm specifically monitors aromatic amino acids (phenylalanine, tyrosine) [15].

Multi-Dimensional Chromatography Approaches

Complex peptide mixtures from crude synthesis require multi-dimensional separation strategies [17] [18]. Initial purification typically employs preparative Reverse Phase High Performance Liquid Chromatography followed by analytical-scale polishing steps [18]. Ion exchange chromatography serves as an orthogonal separation mechanism, particularly useful for removing closely related impurities with similar hydrophobicity but different charge properties [17].

Table 3: Purification Methods for Corticorelin Ovine

| Method | Principle | Resolution | Capacity | Typical Purity | Application Stage |

|---|---|---|---|---|---|

| Preparative Reverse Phase High Performance Liquid Chromatography | Hydrophobic interactions | High | Low-Medium | 85-95% | Primary purification |

| Analytical Reverse Phase High Performance Liquid Chromatography | Hydrophobic interactions | Very High | Low | 95-99% | Final polishing |

| Ion Exchange Chromatography | Electrostatic interactions | Medium | High | 80-90% | Intermediate cleanup |

| Size Exclusion Chromatography | Molecular size | Low | High | 75-85% | Desalting/buffer exchange |

Advanced Characterization Techniques

Mass spectrometry provides definitive structural confirmation of Corticorelin Ovine, with electrospray ionization yielding multiple charged species [M+nH]n+ characteristic of the peptide molecular weight of 4670.35 Da [1] [19] [20]. High-resolution mass spectrometry achieves mass accuracy within 5 ppm, enabling detection of single amino acid substitutions or modifications [19].

Amino acid analysis serves as a quantitative characterization method following hydrochloric acid hydrolysis at 110°C for 20-24 hours [21] [22] [23]. The analysis provides compositional verification and enables accurate concentration determination for pharmaceutical applications [21] [24].

Quality Control Parameters and Analytical Validation

Identity Testing Protocols

Identity confirmation employs multiple orthogonal analytical techniques including mass spectrometry, amino acid analysis, and peptide mapping [25] [26] [27]. Mass spectrometric analysis confirms the expected molecular weight within specified tolerances (typically ±0.01% for high-resolution instruments) [26] [27]. Peptide mapping utilizing enzymatic digestion followed by liquid chromatography-tandem mass spectrometry provides sequence confirmation and detects potential impurities [19].

Purity Determination Methods

Reverse Phase High Performance Liquid Chromatography represents the primary method for purity assessment, typically requiring ≥95% purity for pharmaceutical applications [25] [26]. The method employs validated gradient conditions with detection at multiple wavelengths to ensure comprehensive impurity detection [18] [26]. Related substance limits are established based on International Council for Harmonisation guidelines, typically not more than 0.5% for any single impurity and not more than 2.0% total impurities [27].

Table 4: Quality Control Specifications for Corticorelin Ovine

| Parameter | Test Method | Acceptance Criteria | Frequency |

|---|---|---|---|

| Identity | Mass Spectrometry, Amino Acid Analysis | Conforms to reference standard | Each batch |

| Purity (HPLC) | Reverse Phase High Performance Liquid Chromatography | ≥95.0% | Each batch |

| Water Content | Karl Fischer Titration | ≤5.0% | Each batch |

| Residual Solvents | Gas Chromatography | Per International Council for Harmonisation Q3C limits | Each batch |

| Bacterial Endotoxins | Limulus Amebocyte Lysate | ≤5.0 EU/mg | Each batch |

| Heavy Metals | Inductively Coupled Plasma | ≤10 ppm | Each batch |

Analytical Method Validation

Analytical methods undergo comprehensive validation following International Council for Harmonisation Q2(R1) guidelines [28] [27]. Specificity studies demonstrate method capability to distinguish Corticorelin Ovine from potential impurities, degradation products, and excipients [28]. Linearity validation establishes the correlation coefficient >0.999 across the working range of 50-150% of target concentration [28].

Precision studies evaluate method repeatability (relative standard deviation <2.0% for assay methods) and intermediate precision under varying analytical conditions [28]. Accuracy assessment through recovery studies demonstrates 98-102% recovery of spiked standards [28].

Stability-Indicating Method Development

Forced degradation studies identify potential degradation pathways including acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress [27]. These studies enable development of stability-indicating methods capable of detecting and quantifying degradation products [27]. The validated methods support shelf-life determination and storage condition recommendations for pharmaceutical products [27].

Role of Counter-Ions in Peptide Formulation

Trifluoroacetate Salt Characteristics

Corticorelin Ovine is predominantly obtained as the trifluoroacetate salt due to standard solid phase peptide synthesis and purification conditions utilizing trifluoroacetic acid [29] [30] [31]. The trifluoroacetate counter-ion exhibits molecular weight of 113.02 Da and demonstrates strong binding affinity to basic amino acid residues (arginine, lysine, histidine) and the N-terminal amino group [30] [32] [33].

Counter-Ion Exchange Methodologies

Alternative counter-ion forms can be prepared through ion exchange procedures to address specific formulation requirements [29] [31] [33]. Acetate salts represent the most common pharmaceutical counter-ion due to excellent biocompatibility and superior lyophilization characteristics compared to trifluoroacetate forms [29] [31]. The exchange process utilizes reverse phase high performance liquid chromatography with acetic acid-containing mobile phases or ion exchange resins [33].

Table 5: Counter-Ion Properties in Corticorelin Ovine Formulations

| Counter-Ion | Molecular Weight (Da) | Binding Affinity | Hygroscopicity | Biocompatibility | Analytical Considerations |

|---|---|---|---|---|---|

| Trifluoroacetate | 113.02 | High | Low | Potential concerns at high doses | Infrared, nuclear magnetic resonance interference |

| Acetate | 59.04 | Moderate | Moderate | Excellent | Minimal interference |

| Hydrochloride | 36.46 | High | High | Good | Minimal interference |

| Formate | 45.02 | Moderate | Moderate | Good | Minimal interference |

Impact on Peptide Properties

Counter-ions significantly influence peptide solubility, stability, and biological activity [31] [32]. Trifluoroacetate salts may exhibit enhanced water solubility but can interfere with biological assays at concentrations as low as 10 nanomolar [32]. The counter-ion also affects peptide conformation and aggregation behavior, particularly important for formulation development [31].

Analytical Characterization of Counter-Ion Content

Quantitative determination of counter-ion content employs fluorine-19 nuclear magnetic resonance spectroscopy for trifluoroacetate or ion chromatography for other counter-ions [31] [33]. The molar ratio of counter-ion to peptide provides critical information for formulation calculations and biological activity assessments [34]. Typical ratios range from 0.3:1 to 1.0:1 depending on the specific counter-ion and formulation conditions [34].